4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one
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Overview
Description
4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one is a chemical compound known for its unique structure and significant biological activities. It is often used in scientific research due to its ability to inhibit soluble guanylate cyclase, an enzyme that plays a crucial role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitroaniline with glyoxal in the presence of a base, followed by cyclization with hydroxylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. Scaling up these methods for industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted products .
Scientific Research Applications
4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one involves the inhibition of soluble guanylate cyclase. This enzyme is responsible for converting GTP to cyclic GMP, a second messenger involved in various physiological processes . The compound binds to the heme site of the enzyme, leading to its irreversible oxidation and subsequent inhibition . This results in decreased levels of cyclic GMP and altered cellular responses to nitric oxide .
Comparison with Similar Compounds
Similar Compounds
1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one: A closely related compound with similar inhibitory effects on soluble guanylate cyclase.
Quinoxaline derivatives: These compounds share structural similarities and exhibit various biological activities.
Uniqueness
4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one is unique due to its specific inhibitory action on soluble guanylate cyclase, making it a valuable tool in research focused on nitric oxide signaling pathways . Its ability to irreversibly oxidize the heme group of the enzyme sets it apart from other inhibitors that may act through different mechanisms .
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4,5-dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one |
InChI |
InChI=1S/C9H7N3O2/c13-9-12-7-4-2-1-3-6(7)10-5-8(12)11-14-9/h1-4,10H,5H2 |
InChI Key |
ZFNNEMYZHFPQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NOC(=O)N2C3=CC=CC=C3N1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.